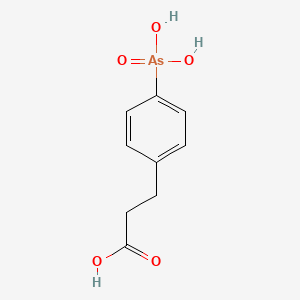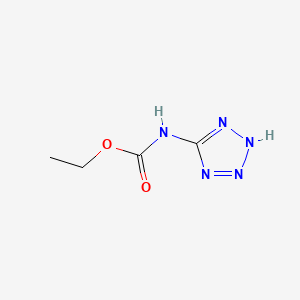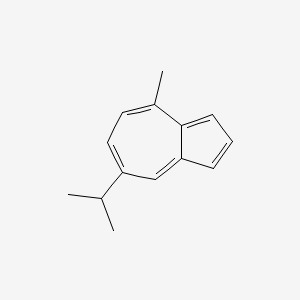
Azulene, 4-methyl-7-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 4-methyl-7-(1-methylethyl)-, typically involves the alkylation of azulene. One common method is the Friedel-Crafts alkylation, where azulene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of azulene, 4-methyl-7-(1-methylethyl)-, can be achieved through a similar alkylation process but optimized for larger quantities. This involves continuous flow reactors and more efficient catalysts to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Azulene, 4-methyl-7-(1-methylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents to form halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated azulene derivatives.
Substitution: Halogenated or nitrated azulene derivatives.
Scientific Research Applications
Azulene, 4-methyl-7-(1-methylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its anti-inflammatory and antimicrobial properties. It is used in formulations for treating skin conditions and infections.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in cosmetics for its soothing properties and in materials science for its unique optical properties, making it useful in dyes and pigments.
Mechanism of Action
The mechanism by which azulene, 4-methyl-7-(1-methylethyl)-, exerts its effects involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by modulating the activity of macrophages.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Antioxidant Action: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Azulene, 4-methyl-7-(1-methylethyl)-, is unique compared to other azulene derivatives due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Azulene: The parent compound, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with different substituents, leading to variations in reactivity and applications.
7-Isopropyl-1,4-dimethylazulene: Similar in structure but with additional methyl groups, affecting its chemical behavior and uses.
Properties
CAS No. |
13853-99-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-10H,1-3H3 |
InChI Key |
OHJGXPGLNASSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C2C1=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
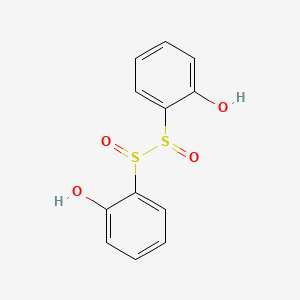
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
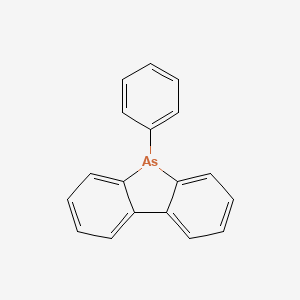
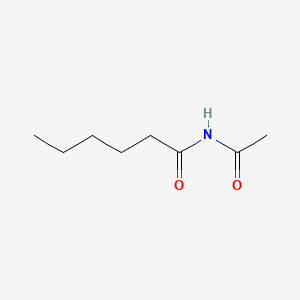
![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
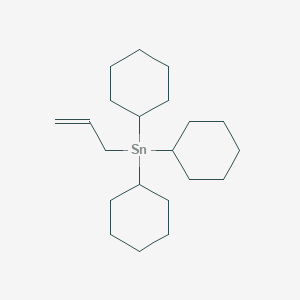
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)

